Bisphenol A Diglycidyl Ether-d10 is an organic compound that serves as a liquid epoxy resin, characterized by its colorless to pale straw-colored appearance. It is primarily utilized in various epoxy resin formulations due to its excellent adhesive properties and chemical resistance. The compound is a derivative of Bisphenol A, which is widely recognized for its applications in the production of plastics and resins. The specific isotope-labeled version, Bisphenol A Diglycidyl Ether-d10, contains deuterium atoms, making it useful for tracing and analytical studies in chemical research.
This compound is synthesized from Bisphenol A through a reaction with epichlorohydrin. It falls under the category of epoxy resins, which are thermosetting polymers formed by the cross-linking of epoxide groups. Bisphenol A Diglycidyl Ether-d10 is classified as a hazardous material due to its potential endocrine-disrupting effects and reactivity with various substances.
The synthesis of Bisphenol A Diglycidyl Ether-d10 typically involves the following steps:
The reaction mechanism primarily involves nucleophilic substitution, where the hydroxyl groups of Bisphenol A attack the epichlorohydrin, resulting in the formation of ether linkages and epoxide groups. The degree of polymerization can vary based on the ratio of reactants used and reaction conditions.
The molecular formula for Bisphenol A Diglycidyl Ether-d10 is , with a molecular weight of approximately 350.47 g/mol. The structure features two epoxide groups attached to a central Bisphenol A unit.
C1=CC(C(C1)C2=CC=C(C=C2)OCC3(C(C3)OCC4(C(C4)O)C)C)C
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i11D2,12D2,13D2,14D2,19D,20D
Bisphenol A Diglycidyl Ether-d10 undergoes several significant reactions:
The reactivity of the epoxide groups allows for further functionalization and incorporation into complex polymer networks, enhancing material properties such as strength and thermal stability.
The mechanism by which Bisphenol A Diglycidyl Ether-d10 exerts its effects involves its ability to form cross-linked networks upon curing with appropriate hardeners. This process typically includes:
The curing process significantly alters the physical properties of the resin, providing materials that are durable and chemically resistant.
Relevant data indicates that Bisphenol A Diglycidyl Ether-d10 can oxidize readily in air to form unstable peroxides.
Bisphenol A Diglycidyl Ether-d10 finds extensive use in various scientific applications:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0
CAS No.: 85815-37-8
CAS No.: 207740-41-8